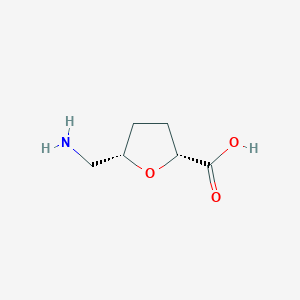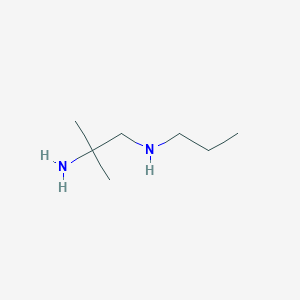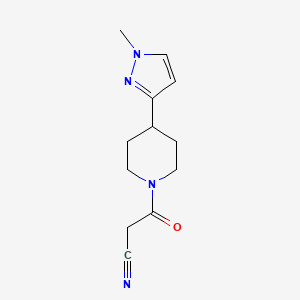
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with an ethoxycarbonyl group and a boronic acid moiety, which is further stabilized as a hydrochloride salt. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with boronic esters or boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acid derivatives or reduction to form boranes.
Substitution Reactions: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organolithium or Grignard Reagents: Used in halogen-metal exchange reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acid Derivatives: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as:
Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their activity.
Cell Labeling: Used to label cells by interacting with cell surface carbohydrates.
Therapeutic Applications: In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cells.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Ethoxycarbonyl)pyridin-2-yl)boronic acid
- (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
- (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Uniqueness
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C8H11BClNO4 |
|---|---|
Peso molecular |
231.44 g/mol |
Nombre IUPAC |
(5-ethoxycarbonylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6;/h3-5,12-13H,2H2,1H3;1H |
Clave InChI |
JTHRFRRCALQEET-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)C(=O)OCC)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)







![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
